N-Desmethyl Prochlorperazine Dimaleate
Overview
Description
N-Desmethyl Prochlorperazine Dimaleate is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound is particularly notable for its use in the treatment of various psychiatric disorders and its role in scientific research.
Scientific Research Applications
N-Desmethyl Prochlorperazine Dimaleate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antipsychotic and antiemetic properties, as well as its potential use in treating other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Target of Action
The primary target of N-Desmethyl Prochlorperazine Dimaleate is the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . These receptors play a crucial role in the regulation of dopamine release, which is involved in various physiological functions such as motor control, reward, reinforcement, and the release of various hormones .
Mode of Action
this compound interacts with its targets by blocking the D2 dopamine receptors in the brain . This inhibition of D2 receptor signaling results in the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover . It was also shown to block histaminergic, cholinergic, and noradrenergic receptors .
Biochemical Pathways
The blockade of D2 dopamine receptors in the mesolimbic system leads to changes in various biochemical pathways. The inhibition of these receptors affects the release of various hormones and impacts motor control and reward systems . The exact downstream effects of these changes in the biochemical pathways are complex and depend on various factors, including the specific brain region and the physiological state of the individual.
Pharmacokinetics
this compound undergoes hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid . The oxidation reaction is mediated by CYP2D6 . N-Desmethyl Prochlorperazine was detected in the plasma , as well as prochlorperazine sulfoxide, prochlorperazine 7-hydroxide, and other metabolites . These pharmacokinetic properties impact the bioavailability of the compound, which is an important factor in its efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of D2 dopamine receptors. By blocking these receptors, it alters dopamine signaling in the brain, which can lead to changes in motor control, reward, reinforcement, and the release of various hormones . These changes can have various effects, depending on the specific physiological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Prochlorperazine Dimaleate typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 1-chloropropane as the primary starting materials.
Alkylation: Phenothiazine undergoes alkylation with 1-chloropropane in the presence of a base such as sodium hydride to form 10-(3-chloropropyl)phenothiazine.
Substitution: The 10-(3-chloropropyl)phenothiazine is then reacted with piperazine to introduce the piperazinyl group, resulting in 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine.
Formation of Dimaleate Salt: Finally, the compound is converted to its dimaleate salt form by reacting with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Prochlorperazine Dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Reduced forms of the phenothiazine ring.
Substitution: Substituted phenothiazine derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different side effect profiles.
Prochlorperazine: Used primarily as an antiemetic and antipsychotic, with a similar mechanism of action.
Perphenazine: Known for its potent antipsychotic effects and used in the treatment of schizophrenia.
Uniqueness
N-Desmethyl Prochlorperazine Dimaleate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of dopamine receptor antagonism and alpha adrenergic receptor binding makes it particularly effective in treating certain psychiatric disorders.
Properties
IUPAC Name |
but-2-enedioic acid;2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYXFQZDWKVQDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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